molecular formula C15H13NO3 B2814137 4-(Cbz-amino)benzaldehyde CAS No. 71150-68-0

4-(Cbz-amino)benzaldehyde

Cat. No.: B2814137
CAS No.: 71150-68-0
M. Wt: 255.273
InChI Key: HAKAEMJHFMVQTE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(Cbz-amino)benzaldehyde, also known as benzyl 4-formylphenylcarbamate , is primarily used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine group in organic molecules .

Mode of Action

The compound acts by protecting the amine group in organic molecules. This is achieved through the formation of carbamate groups . The carbamate group is stable under various conditions and can be selectively removed using specific reagents . For instance, catalytic hydrogenation (Pd-C, H2) can be used for the removal of the CBz group .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of various organic compounds, particularly in the protection and deprotection of amines .

Pharmacokinetics

It is known that benzaldehyde, a structurally similar compound, can enhance the absorption of drugs with low oral bioavailability by disturbing the integrity of the lipid bilayer and enhancing membrane permeability .

Result of Action

The primary result of the action of this compound is the protection of the amine group in organic molecules, which allows for selective reactions to occur on other parts of the molecule . This is particularly important in peptide synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at +4°C , suggesting that temperature could affect its stability. Furthermore, the efficacy of the compound in protecting amines can be influenced by the presence of other functional groups in the molecule and the specific reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Carboxybenzyl-amino)benzaldehyde can be synthesized through the reaction of 4-aminobenzaldehyde with benzyl chloroformate. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4-(Carboxybenzyl-amino)benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Properties

IUPAC Name

benzyl N-(4-formylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKAEMJHFMVQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl 4-bromophenylcarbamate (20 g, 65.3 mmol) was taken in anhydrous THF (440 mL) and cooled to −78° C. To this solution, n-BuLi (55 mL, 137.2 mmol) was added dropwise and stirred for 0.5 h at −78° C. To this mixture, DMF (7.6 mL) was added dropwise and the reaction was allowed to warm to room temperature over a period of 5 h. The reaction mixture was quenched with 1 N HCl and then concentrated to remove THF, followed by addition of water. The mixture was extracted with three portions of ethyl acetate. The combined organic phases were washed with H2O, brine, and dried (MgSO4) filtered and concentrated. Trituration with hexanes and then with 20% ethyl acetate in hexanes afforded the title compound as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
440 mL
Type
solvent
Reaction Step Four

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